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Compound of Interest

Compound Name: 2-Cyclopentyloxy-benzaldehyde

Cat. No.: B136491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-
Cyclopentyloxy-benzaldehyde, a molecule of interest in medicinal chemistry. This document

details the expected synthetic route, and the analytical techniques used to confirm its molecular

structure, including spectroscopic methods. All quantitative data is summarized for clarity, and

detailed experimental protocols are provided for key analytical techniques.

Introduction
2-Cyclopentyloxy-benzaldehyde (CAS No. 145742-38-7) is an aromatic aldehyde bearing a

cyclopentyl ether moiety at the ortho position.[1] Its structural features, combining a reactive

aldehyde group with a bulky, lipophilic cyclopentyl group, make it a valuable intermediate in the

synthesis of more complex molecules, particularly in the development of novel therapeutic

agents. Preliminary research suggests potential inhibitory activity against inflammatory

diseases. Accurate confirmation of its structure is paramount for its application in research and

drug development.

This guide will walk through the logical steps of confirming the structure of 2-Cyclopentyloxy-
benzaldehyde, from its synthesis to its detailed spectroscopic characterization.

Synthesis of 2-Cyclopentyloxy-benzaldehyde
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The most logical and widely used method for the synthesis of 2-Cyclopentyloxy-
benzaldehyde is the Williamson ether synthesis. This well-established SN2 reaction involves

the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, salicylaldehyde (2-

hydroxybenzaldehyde) is deprotonated to form the corresponding phenoxide, which then reacts

with a cyclopentyl halide (e.g., bromocyclopentane) to form the desired ether.

Proposed Reaction Scheme

Salicylaldehyde

2-Cyclopentyloxy-benzaldehyde

Bromocyclopentane

Base (e.g., K₂CO₃) Salt (e.g., KBr)

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Cyclopentyloxy-benzaldehyde via Williamson ether

synthesis.

Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on established methods for similar syntheses.

Materials:

Salicylaldehyde

Bromocyclopentane (or Chlorocyclopentane/Iodocyclopentane)

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

Anhydrous Acetone or Dimethylformamide (DMF)
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Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent), anhydrous potassium

carbonate (2.0-3.0 equivalents), and anhydrous acetone or DMF.

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the

phenoxide.

Add bromocyclopentane (1.1-1.5 equivalents) to the reaction mixture.

Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and filter to remove the

inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the

crude product.

The crude product can be purified by column chromatography on silica gel using an

appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Structure Elucidation and Spectroscopic Analysis
The confirmation of the structure of the synthesized 2-Cyclopentyloxy-benzaldehyde relies

on a combination of spectroscopic techniques. While experimental data for this specific

molecule is not readily available in public databases, this section outlines the expected results

based on the analysis of its structural components and data from analogous compounds.

Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-
Cyclopentyloxy-benzaldehyde.

Property Value

Molecular Formula C₁₂H₁₄O₂

Molecular Weight 190.24 g/mol

CAS Number 145742-38-7

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-Cyclopentyloxy-
benzaldehyde based on its structure and data from similar compounds.
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Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 s 1H
Aldehyde proton (-

CHO)

~7.8 dd 1H
Aromatic proton (ortho

to -CHO)

~7.5 m 1H
Aromatic proton (para

to -O-cyclopentyl)

~7.0 m 2H Aromatic protons

~4.9 m 1H -O-CH- (cyclopentyl)

~1.9-1.6 m 8H
Cyclopentyl protons (-

CH₂)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~192 Aldehyde carbonyl (C=O)

~160 Aromatic carbon (-C-O)

~136 Aromatic carbon

~133 Aromatic carbon

~128 Aromatic carbon

~121 Aromatic carbon

~113 Aromatic carbon

~81 -O-CH- (cyclopentyl)

~33 Cyclopentyl carbons (-CH₂)

~24 Cyclopentyl carbons (-CH₂)
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Table 3: Predicted FTIR Data

Wavenumber (cm⁻¹) Intensity Assignment

~2960 Medium C-H stretch (aliphatic)

~2870, ~2770 Weak C-H stretch (aldehyde)

~1690 Strong C=O stretch (aldehyde)

~1600, ~1480 Medium-Strong C=C stretch (aromatic)

~1250 Strong C-O stretch (aryl ether)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Predicted Fragment

190 [M]⁺ (Molecular ion)

189 [M-H]⁺

121 [M - C₅H₉]⁺

93 [C₆H₅O]⁺

69 [C₅H₉]⁺

Interpretation of Spectroscopic Data
¹H NMR: The downfield singlet around 10.5 ppm is characteristic of the aldehyde proton. The

aromatic protons would appear in the range of 7.0-7.8 ppm, with distinct splitting patterns

due to their positions on the substituted ring. The methine proton of the cyclopentyl group

attached to the oxygen would be observed around 4.9 ppm, and the methylene protons of

the cyclopentyl ring would appear as a complex multiplet in the upfield region.

¹³C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift of

around 192 ppm. The aromatic carbons would show six distinct signals due to the lack of

symmetry. The carbon of the cyclopentyl group attached to the oxygen would be found

around 81 ppm, with the other cyclopentyl carbons appearing at higher fields.
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FTIR: The strong absorption band around 1690 cm⁻¹ is indicative of the C=O stretch of the

aldehyde. The presence of weak bands around 2870 and 2770 cm⁻¹ (Fermi doublets) is also

characteristic of an aldehyde C-H stretch. The strong band around 1250 cm⁻¹ corresponds

to the C-O stretching of the aryl ether.

Mass Spectrometry: The molecular ion peak at m/z 190 would confirm the molecular weight.

Common fragmentation patterns for this molecule would include the loss of a hydrogen atom

(M-1), the loss of the cyclopentyl group to give a fragment at m/z 121, and the formation of a

cyclopentyl cation at m/z 69.

Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and structure elucidation

of 2-Cyclopentyloxy-benzaldehyde.

Start: Reactants

Williamson Ether Synthesis

Aqueous Workup & Extraction

Column Chromatography

Pure 2-Cyclopentyloxy-benzaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 2-Cyclopentyloxy-benzaldehyde.
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Synthesized Product

NMR Spectroscopy (¹H & ¹³C) FTIR Spectroscopy Mass Spectrometry

Spectroscopic Data Analysis

Structure Confirmed
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Caption: Workflow for the structure elucidation of 2-Cyclopentyloxy-benzaldehyde.

Conclusion
The structure of 2-Cyclopentyloxy-benzaldehyde can be confidently assigned through a

combination of its synthesis via the Williamson ether reaction and comprehensive

spectroscopic analysis. The expected data from ¹H NMR, ¹³C NMR, FTIR, and mass

spectrometry provide a clear and consistent picture of the molecule's connectivity and

functional groups. This guide serves as a foundational resource for researchers working with

this compound, providing the necessary theoretical background and practical protocols for its

synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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